molecular formula C16H25BClNO2 B2811025 4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester CAS No. 2096331-24-5

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester

Cat. No. B2811025
CAS RN: 2096331-24-5
M. Wt: 309.64
InChI Key: ZOESGHFBNMLJIH-UHFFFAOYSA-N
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Description

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester is a chemical compound with the molecular formula C16H25BClNO2 . It is also known as a boronate ester . This compound is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 309.64 . It is known that phenylboronic acid and its esters have high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . The pinacol ester shows better solubility than the parent acid in all tested solvents .

Scientific Research Applications

Drug Delivery Systems

Phenylboronic Acid Pinacol Ester (PBAP): Phenylboronic acid pinacol ester (PBAP) has been utilized in the development of ROS-responsive drug delivery systems. Here’s how it works:

Organic Synthesis and Borylation Reactions

N-(5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)propan-1-amine: This compound, also known as N-(5-chloro-2-(pinacol boronate)benzyl)propan-1-amine, finds applications in organic synthesis and borylation reactions:

Crystallography and Conformational Analysis

N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound is an organic intermediate with borate and sulfonamide groups. Its crystal structure has been characterized using various techniques:

Mechanism of Action

Target of Action

Boronic acids and their derivatives are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .

Mode of Action

This compound is a boronic acid derivative, and boronic acids are known for their ability to form reversible covalent bonds with compounds containing hydroxyl groups . This property allows them to interact with various biological targets, potentially altering their function.

Biochemical Pathways

The compound is often used in Suzuki-Miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon-carbon bond forming reaction . In these reactions, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process .

Pharmacokinetics

The pharmacokinetic properties of boronic acids and their derivatives can vary widely depending on their chemical structure and the presence of functional groups .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific biological targets and the nature of its interactions with these targets. As a boronic acid derivative, it has the potential to alter the function of various enzymes and receptors by forming reversible covalent bonds with them .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of boronic acids and their derivatives . For example, the formation of reversible covalent bonds with hydroxyl groups is pH-dependent .

properties

IUPAC Name

N-[[5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BClNO2/c1-6-9-19-11-12-10-13(18)7-8-14(12)17-20-15(2,3)16(4,5)21-17/h7-8,10,19H,6,9,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOESGHFBNMLJIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)CNCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-(N-propylaminomethyl)phenylboronic acid, pinacol ester

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